Compound Description: This compound is a phenylpyrimidine derivative that has been investigated for its radiosensitizing effects on human lung cancer cells. [] It was found to inhibit cell viability, increase the proportion of cells arrested at the G2/M phase of the cell cycle, and increase the levels of cyclin B1 and phosphorylation levels of cyclin-dependent kinase (CDK) 1. [] Combined treatment with radiation and this compound significantly decreased clonogenic survival. [] An in vitro kinase assay revealed that this compound inhibited multiple CDKs involved in cell cycle regulation. [] In vivo studies in mice showed that combined treatment with radiation and this compound resulted in significant suppression of A549 tumor growth. []
Compound Description: This phenylpyrimidine derivative exhibits radiosensitizing effects on human lung cancer cells. [] It was shown to inhibit cell viability, increase the proportion of cells arrested at the G2/M phase of the cell cycle, and enhance the efficacy of radiation therapy in reducing clonogenic survival. []
Compound Description: This phenylpyrimidine derivative showed potential as a radiosensitizer in human lung cancer cells. [] It demonstrated significant inhibitory effects on cell viability and clonogenic survival, especially when combined with radiation therapy. [] Notably, this compound increased the sub-G1 cell population and induced the accumulation of cyclin B1 and phosphorylation of CDK1, suggesting its role in cell cycle regulation. [] Moreover, it effectively inhibited the activities of various CDKs involved in cell cycle control. [] In vivo experiments using A549 tumor-bearing mice confirmed its ability to suppress tumor growth, either alone or in combination with radiation. []
Compound Description: This compound belongs to the phenylpyrimidine derivative family, and it exhibited over 50% inhibition of cell viability. [] This activity was accompanied by a notable increase in the proportion of cells arrested at the G2/M phase of the cell cycle. []
Compound Description: This series of compounds has been synthesized and investigated for their reactions and biological activities. [, ] They are derived from N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides and demonstrate varied reactivity with hydrogen halides and thiocyanates depending on steric factors. [] Some of these derivatives exhibited bactericidal and fungicidal activities. []
Compound Description: AS-4370 is a potent gastrokinetic agent that accelerates gastric emptying without exhibiting dopamine D2 receptor antagonistic activity. []
Compound Description: YM-09151-2 is a potent neuroleptic agent exhibiting significant antistereotypic activity with a lower cataleptogenic potential compared to haloperidol and metoclopramide. [, ] It was labeled with carbon-14 and deuterium to study its metabolism and pharmacokinetics. []
Compound Description: CP-533,536 is a highly selective EP2 agonist with potential for promoting bone fracture healing. [, , ] Its metabolism was studied in Sprague-Dawley rats, revealing extensive biotransformation with the major pathway involving oxidation of the tert-butyl side chain. [] In vitro studies using human liver microsomes identified CYP3A4, CYP3A5, and CYP2C8 as the primary cytochrome P450 enzymes responsible for its metabolism. [] Detailed analysis using high-resolution liquid chromatography/tandem mass spectrometry and liquid chromatography/mass spectrometry/NMR revealed unusual C-demethylated metabolites, suggesting a complex metabolic profile. []
Compound Description: K-183 is a novel histone deacetylase (HDAC) inhibitor. [] In a study investigating its effects on isoproterenol-induced reversible cardiac hypertrophy in rats, K-183 did not prevent hypertrophy but significantly attenuated the decrease in cardiac output and the increase in effective arterial elastance associated with the condition. [] These results suggest that K-183 has a beneficial impact on hemodynamics in cardiac hypertrophy, even though it doesn't inhibit the hypertrophic process itself. []
Compound Description: S0100176 is a potent inhibitor of Kv1.5 potassium channels, exhibiting preferential block of the open state of the channel. [] Studies involving alanine-scanning mutagenesis within the pore helix and S6 segment of Kv1.5, combined with voltage clamp analysis, revealed that residues Thr-479, Thr-480, Val-505, Ile-508, and Val-512 are crucial for S0100176 binding. [] Molecular modeling predicted that these residues, positioned within the inner cavity of the channel, interact directly with S0100176. []
4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamides (1–20) and 4-chloro-3-({[3-(substituted)-4-oxo-1,3-thiazolidine-2-ylidene]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives (21–31)
Compound Description: These compounds are derivatives of indapamide, a known diuretic, and were synthesized and evaluated for their pro-apoptotic and carbonic anhydrase (CA) inhibitory activities. [] Among these, compound 12, 4-chloro-3-({[(4-chlorophenyl)amino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, demonstrated the highest pro-apoptotic activity against melanoma cell lines and inhibited hCA I, II, IX, and XII isoforms. []
Compound Description: This compound is a key intermediate in the synthesis of imatinib. [] It undergoes a coupling reaction with 4-(3-pyridyl)-2-pyrimidine-amine (Formula V) to form the final imatinib molecule. []
Compound Description: Navitoclax is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w, which are anti-apoptotic proteins often overexpressed in pancreatic cancer. [] Combined use of navitoclax with a CDK5 inhibitor, which downregulates Mcl-1, another anti-apoptotic protein, resulted in synergistic inhibition of cell growth and induction of apoptosis in pancreatic cancer cell lines. []
Compound Description: This compound, known as saflufenacil, is a herbicide that exists in various hydrated forms. [, , , ] Research has focused on characterizing these hydrates, developing processes for their preparation, and formulating them for agricultural use. [, , , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.